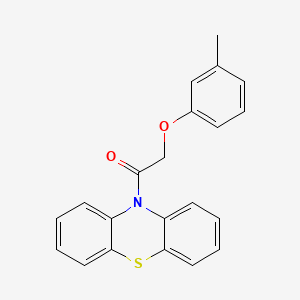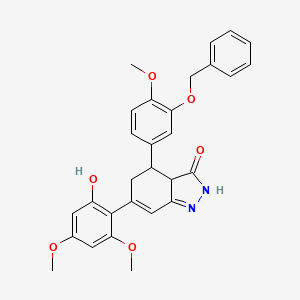
3H-Indazol-3-one, 2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxy-3-((phenylmethoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indazol-3-one, 2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxy-3-((phenylmethoxy)phenyl)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indazol-3-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the indazole core.
Substitution Reactions: Introduction of substituents such as hydroxy, methoxy, and phenylmethoxy groups through nucleophilic or electrophilic substitution reactions.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro form.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Various substitution reactions can modify the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, indazole derivatives are often studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Pharmaceutical research explores indazole compounds for their potential therapeutic effects. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3H-Indazol-3-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific substituents and their influence on the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a simpler structure.
3H-Indazol-3-one: Without the additional substituents.
Other Substituted Indazoles: Compounds with different substituents on the indazole core.
Uniqueness
The uniqueness of 3H-Indazol-3-one, 2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxy-3-((phenylmethoxy)phenyl)- lies in its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
111570-65-1 |
|---|---|
Molecular Formula |
C29H28N2O6 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxy-3-phenylmethoxyphenyl)-2,3a,4,5-tetrahydroindazol-3-one |
InChI |
InChI=1S/C29H28N2O6/c1-34-20-14-23(32)27(26(15-20)36-3)19-11-21(28-22(12-19)30-31-29(28)33)18-9-10-24(35-2)25(13-18)37-16-17-7-5-4-6-8-17/h4-10,12-15,21,28,32H,11,16H2,1-3H3,(H,31,33) |
InChI Key |
SVHYFPAWBYDYHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=CC3=NNC(=O)C23)C4=C(C=C(C=C4OC)OC)O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


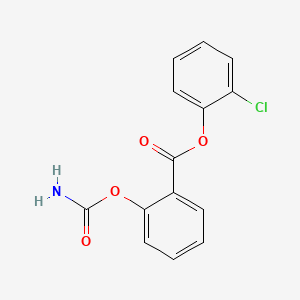


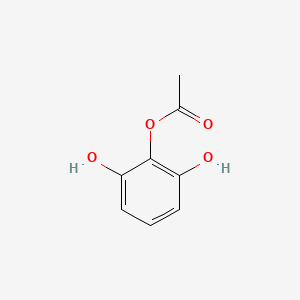
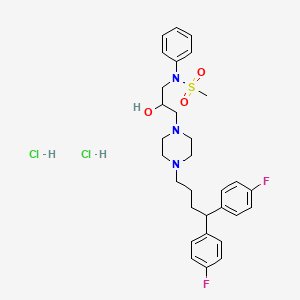

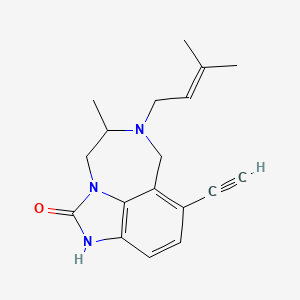


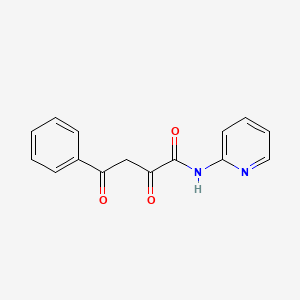
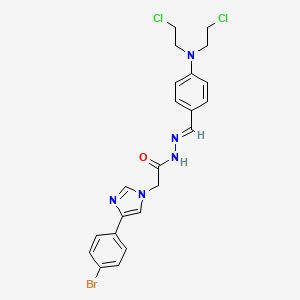
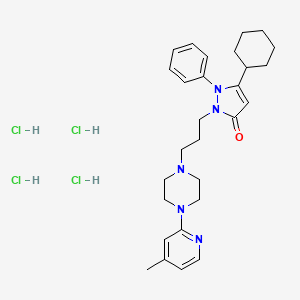
![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)
